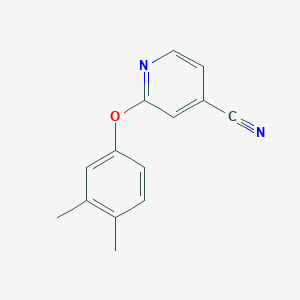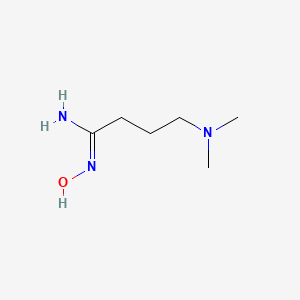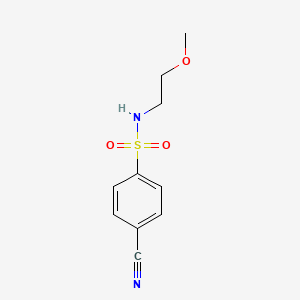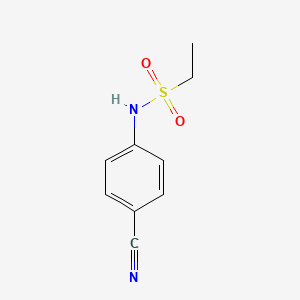
2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile
Vue d'ensemble
Description
2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a carbonitrile group and a dimethylphenoxy group .Applications De Recherche Scientifique
Heterocyclic Chemistry and Coordination Compounds
Pyridine derivatives, including compounds with similar structures to 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, are pivotal in the development of coordination compounds. These compounds exhibit diverse spectroscopic properties, structures, magnetic properties, and electrochemical activity, which are essential for various applications, including medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).
Photocatalytic Applications
Pyridine and its derivatives play a crucial role in photocatalytic degradation processes, particularly in water treatment. They are involved in the mineralization of pollutants, illustrating the complexity of photocatalytic degradations and the potential for environmental remediation applications (Pichat, 1997).
Medicinal Chemistry
Pyridine derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer activities. These compounds' affinity for various ions and neutral species makes them effective chemosensors and potential therapeutic agents (Abu-Taweel et al., 2022).
Catalysis and Synthesis
The synthesis of complex organic structures often utilizes pyridine derivatives as key intermediates or catalysts. These compounds facilitate the development of pharmaceuticals and other biologically active molecules, highlighting their importance in synthetic organic chemistry (Parmar, Vala, & Patel, 2023).
Molecular Electronics and Photonics
Compounds structurally related to this compound may find applications in molecular electronics and photonics. Their photochromic activities and potential for photon-based electronics make them candidates for advanced materials research (Naumov, 2006).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-3-4-13(7-11(10)2)17-14-8-12(9-15)5-6-16-14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRKQSETUOZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=CC(=C2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B3199230.png)

![{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B3199247.png)



![3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid](/img/structure/B3199286.png)


![N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199311.png)

![3-[2-(4-Bromophenyl)acetamido]thiophene-2-carboxylic acid](/img/structure/B3199320.png)
